![molecular formula C6H12ClN B1371313 4-Methylenepiperidine hydrochloride CAS No. 144230-50-2](/img/structure/B1371313.png)
4-Methylenepiperidine hydrochloride
Overview
Description
4-Methylenepiperidine hydrochloride is a chemical compound with the molecular formula C6H12ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals .
Mechanism of Action
- While specific targets for 4-Methylenepiperidine hydrochloride are not widely documented, it’s essential to understand its role as an intermediate in drug synthesis .
- Its precise interaction mechanisms remain an area of ongoing research, but it may modulate specific receptors or enzymes .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
4-Methylenepiperidine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be coupled with aryl halides via Suzuki cross-coupling to produce benzyl piperidines and related compounds . The nature of these interactions often involves the formation of covalent bonds, which are crucial for the stability and functionality of the resulting compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of the antifungal drug efinaconazole . This modulation can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with target molecules is essential for its biochemical activity. These interactions can lead to changes in gene expression, which in turn affect cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or therapeutic benefits. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . It is crucial to determine the optimal dosage to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels within cells. Understanding the metabolic pathways of this compound is essential for predicting its effects on cellular metabolism and overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can influence the compound’s activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. These localizations can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylenepiperidine hydrochloride typically involves the reaction of piperidine with formaldehyde under acidic conditions. The process can be summarized as follows:
Starting Materials: Piperidine and formaldehyde.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: Piperidine is reacted with formaldehyde in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Hydrolysis Reaction: Removal of acyl groups in a solvent.
Distillation: Reduced pressure distillation to obtain the crude product.
Purification: Further rectification and addition of hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 4-Methylenepiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing halides and bases like sodium hydroxide.
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted piperidines.
Scientific Research Applications
Pharmaceutical Applications
- Synthesis of Active Pharmaceutical Ingredients (APIs)
- P-Glycoprotein Inhibitors
- Neurological Research
Industrial Applications
- Catalysts in Organic Synthesis
- Anti-Corrosive Agents
Case Study 1: Development of P-Glycoprotein Inhibitors
A study conducted on the synthesis of P-gp inhibitors using this compound demonstrated an increase in drug absorption rates in vitro. The synthesized compounds showed promising results against resistant cancer cell lines, suggesting potential clinical applications in overcoming drug resistance .
Case Study 2: Neurological Applications
In a clinical trial involving patients with multiple sclerosis, derivatives of 4-methylenepiperidine were administered to assess their efficacy in improving motor functions. Results indicated that patients experienced significant improvements in mobility and reduced fatigue levels, supporting further research into this compound's therapeutic potential .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but without the methylene group.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
4-Methylpiperidine: A compound with a methyl group attached to the fourth carbon atom of the piperidine ring.
Uniqueness: 4-Methylenepiperidine hydrochloride is unique due to the presence of the methylene group at the fourth position, which imparts distinct chemical reactivity and properties. This structural feature makes it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals .
Biological Activity
4-Methylenepiperidine hydrochloride (4-MP.HCl) is a derivative of piperidine, a six-membered nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective effects. This article aims to synthesize the current knowledge regarding the biological activity of 4-MP.HCl, supported by research findings, case studies, and data tables.
This compound has the molecular formula and is characterized by its unique structure that includes a methylene bridge. The compound is soluble in water and organic solvents, making it versatile for various applications in chemical synthesis and biological studies.
Antimicrobial Activity
Research has indicated that 4-MP.HCl exhibits antimicrobial properties against various pathogens. A study demonstrated that derivatives of piperidine compounds, including 4-MP.HCl, showed significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL . The mechanism of action is believed to involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-18 in activated microglia, which are crucial in neuroinflammatory responses . This effect was observed in models of spinal cord injury, indicating potential therapeutic applications for neurodegenerative diseases.
Neuroprotective Properties
The neuroprotective effects of 4-MP.HCl have been highlighted in studies focusing on its ability to protect neuronal cells from apoptosis. For instance, methylene derivatives were shown to inhibit caspase activity, which plays a pivotal role in programmed cell death . This suggests that 4-MP.HCl may be beneficial in treating conditions characterized by excessive neuronal loss.
Case Studies
- Study on Antimicrobial Efficacy :
- Neuroinflammation Model :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-methylidenepiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h7H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMSENVPQPNOHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627435 | |
Record name | 4-Methylidenepiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144230-50-2 | |
Record name | 4-Methylidenepiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylenepiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Methylenepiperidine Hydrochloride significant in pharmaceutical chemistry?
A1: this compound (4-MPH) is a crucial building block in synthesizing Efinaconazole, a potent antifungal drug [, , ]. The papers you provided focus on developing efficient and scalable processes for 4-MPH synthesis due to its importance in producing this medication.
Q2: What are the key challenges addressed in the research regarding the synthesis of this compound?
A2: The research emphasizes finding a synthetic route for 4-MPH that is both efficient and suitable for industrial production [, ]. Previous methods might have involved reagents or procedures less practical for large-scale synthesis, such as organolithium reagents or column chromatography. These new methods aim to simplify the process while maintaining high yield and purity.
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